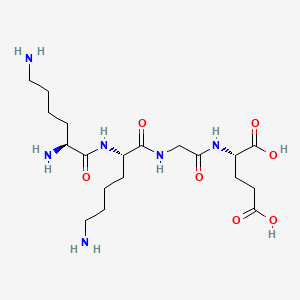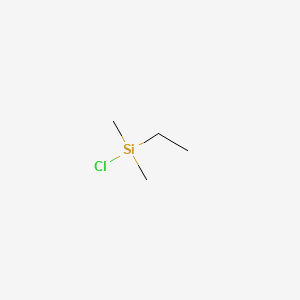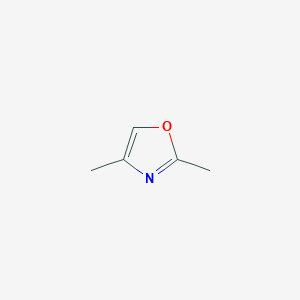
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Descripción general
Descripción
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane, commonly referred to as DBTMD, is an organosilicon compound with a variety of uses in the laboratory. It is a colorless liquid with a boiling point of 125°C and a melting point of -25°C. DBTMD is an organosilicon compound that is used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a solvent for a variety of organic compounds. It is also used in the synthesis of polymeric materials, such as polysiloxanes and polysilazanes.
Aplicaciones Científicas De Investigación
Hydrosilylation Reactions
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane is utilized in hydrosilylation reactions. For instance, it reacts with 1,3-divinyl-1,1,3,3-tetramethyldisilazane at 90°C in the presence of Karstedt's catalyst, forming large macrocycles. This process demonstrates the potential for creating complex organosilicon structures (Rasul & Son, 2002).
Preparation and Properties of Derivatives
Research has focused on synthesizing derivatives of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane and studying their properties. For example, N,N′-Bis(chlorodimethylsilyl)tetramethylcyclodisilazane, a derivative, can be transformed into various other derivatives, highlighting the versatility and reactivity of this compound (Breed, Elliott, & Wiley, 1970).
Mass Spectrometry and Unimolecular Fragmentation
The compound's behavior in mass spectrometry and unimolecular fragmentation has been studied. For instance, 1,1,3,3-tetramethyldisilazane shows characteristic fragmentation patterns in mass-analyzed ion kinetic energy (MIKE) spectra, which is essential for understanding its behavior in analytical chemistry (Tabei, Shigeru, Okada, Tajima, & Tobita, 1991).
Synthesis of Organometallic and Polymeric Materials
This chemical is instrumental in synthesizing various organometallic and polymeric materials. Its reactions lead to the creation of novel compounds and materials with potential applications in industry and materials science (Suciu, Kuhlmann, Knudsen, & Michaelson, 1998).
Propiedades
IUPAC Name |
1-[[[butyl(dimethyl)silyl]amino]-dimethylsilyl]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h13H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDLEBZHWVDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)N[Si](C)(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231707 | |
| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |
CAS RN |
82356-80-7 | |
| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082356807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)









